Oxazolo[5,4-b]pyridine-2-methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-b]pyridine-2-methanamine typically involves the cyclization of pyridine derivatives. One common method is the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . This reaction is often carried out in the presence of phosphorus oxychloride (POCl3) under heating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-b]pyridine-2-methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Oxazolo[5,4-b]pyridine-2-methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolo[5,4-b]pyridine-2-methanamine involves its interaction with specific molecular targets. For instance, it has been shown to perturb sphingolipid metabolism in Trypanosoma brucei, indicating its potential as an anti-trypanosomal agent . The compound likely interacts with enzymes involved in lipid metabolism, leading to the accumulation of ceramides and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridine: Another fused oxazole-pyridine compound with similar biological activities.
Furopyridines: These compounds are isosteres of oxazolopyridines and have various bioactivities, including antihypertensive and antimicrobial properties.
Thiazolopyridines: These compounds also share a fused heterocyclic ring system and are studied for their medicinal properties.
Uniqueness
Oxazolo[5,4-b]pyridine-2-methanamine is unique due to its specific ring fusion and the presence of an amino group at the methanamine position. This structural feature contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
[1,3]oxazolo[5,4-b]pyridin-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUBSLUYJWWHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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